molecular formula C16H13FN2O3 B5720825 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione

5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione

Cat. No.: B5720825
M. Wt: 300.28 g/mol
InChI Key: LYNBYKSPOAJLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to ensure high atom economy and waste-free transformations. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene has been reported to yield isoindole-1,3-dione derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions are often multifunctionalized isoindole-1,3-dione derivatives, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxyaniline group enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate pathways involved in cell signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a fluorine atom and a methoxyaniline group, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-22-14-5-3-2-4-13(14)18-9-19-15(20)11-7-6-10(17)8-12(11)16(19)21/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBYKSPOAJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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